[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate
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Overview
Description
UV Cleavable Biotin-PEG2-Azide: is a compound that combines biotin, polyethylene glycol (PEG2), and an azide group. This compound is particularly notable for its ability to be cleaved by ultraviolet (UV) light, making it a valuable tool in various scientific applications. The azide group allows for click chemistry reactions, which are widely used in bioconjugation and molecular labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: UV Cleavable Biotin-PEG2-Azide is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG2, and an azide group. The azide group is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is known for its high efficiency and specificity.
Industrial Production Methods: The industrial production of UV Cleavable Biotin-PEG2-Azide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions: UV Cleavable Biotin-PEG2-Azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form stable triazole linkages.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions:
CuAAC Reaction: Copper (I) catalysts, alkyne-containing molecules, and appropriate solvents such as dimethyl sulfoxide (DMSO) or methanol (MeOH).
SPAAC Reaction: DBCO or BCN-containing molecules, typically performed in aqueous media.
Major Products Formed:
CuAAC Reaction: Formation of stable triazole linkages.
SPAAC Reaction: Formation of triazole linkages without the need for copper catalysts.
Scientific Research Applications
Chemistry: UV Cleavable Biotin-PEG2-Azide is used in click chemistry for the efficient and specific labeling of biomolecules. It allows for the conjugation of various molecules, facilitating the study of complex chemical interactions .
Biology: In biological research, this compound is used for the labeling and tracking of proteins, nucleic acids, and other biomolecules. The UV-cleavable property allows for controlled release and activation of biotin, enabling precise temporal control in biological studies .
Medicine: UV Cleavable Biotin-PEG2-Azide is employed in drug delivery systems where controlled release of therapeutic agents is crucial. The compound’s ability to be cleaved by UV light allows for targeted delivery and activation of drugs at specific sites .
Industry: In industrial applications, this compound is used in the development of advanced materials and nanotechnology. Its ability to undergo click chemistry reactions makes it valuable for creating complex molecular architectures .
Mechanism of Action
The mechanism of action of UV Cleavable Biotin-PEG2-Azide involves the photochemical reaction of the azide group when exposed to UV light. This reaction leads to the cleavage of the compound and the release of the biotin-PEG2 moiety . The released biotin can then interact with streptavidin or other biotin-binding proteins, facilitating various biochemical assays and purification processes .
Comparison with Similar Compounds
Biotin-PEG2-Azide: Similar to UV Cleavable Biotin-PEG2-Azide but lacks the UV-cleavable property.
Biotin-PEG3-Azide: Contains an additional PEG unit, providing increased solubility and flexibility.
Biotin-PEG4-Azide: Further increases solubility and flexibility compared to PEG2 and PEG3 variants.
Uniqueness: UV Cleavable Biotin-PEG2-Azide stands out due to its UV-cleavable property, allowing for controlled release and activation of biotin. This feature provides spatiotemporal control over labeling and modification processes, making it highly valuable in applications requiring precise control .
Properties
Molecular Formula |
C38H51N7O9S |
---|---|
Molecular Weight |
781.9 g/mol |
IUPAC Name |
[2-[2-oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate |
InChI |
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50) |
InChI Key |
OGIXHRMZZVHOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 |
Origin of Product |
United States |
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